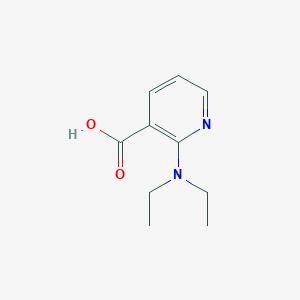

2-(Diethylamino)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diethylamino)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a diethylamino group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)nicotinic acid typically involves the reaction of nicotinic acid with diethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid catalyst like hydrochloric acid to facilitate the formation of the diethylamino group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic techniques can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Diethylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

2-(Diethylamino)nicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances the compound’s ability to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 precursor.

Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.

Dihydronicotinamide mononucleotide: A reduced form of nicotinamide mononucleotide, involved in NAD+ biosynthesis.

Uniqueness: 2-(Diethylamino)nicotinic acid stands out due to the presence of the diethylamino group, which imparts unique chemical properties and enhances its potential applications. This modification allows for greater versatility in chemical reactions and expands its utility in various research and industrial contexts.

Activité Biologique

2-(Diethylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- Structure : Contains a diethylamino group attached to the nicotinic acid moiety, which influences its solubility and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : It primarily interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially impacting cognitive functions and neuroprotection.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, mitigating oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Enzyme Modulation : It can modulate the activity of various enzymes involved in metabolic pathways, affecting cellular metabolism and energy production.

1. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. A study highlighted its ability to enhance cognitive functions in animal models by modulating nAChR activity, which is crucial for synaptic plasticity and memory formation .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

3. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways that lead to cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is well absorbed when administered orally, with peak plasma concentrations achieved within a few hours.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

- Elimination : The elimination half-life is relatively short, necessitating multiple doses for sustained effects.

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced amyloid plaque deposition. This suggests a potential role in delaying the progression of neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, supporting its application as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(diethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSUKLWQYINO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.